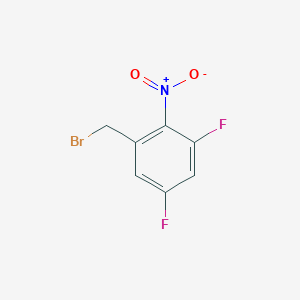
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.33 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and other scientific fields.
Mechanism of Action
Target of Action
The primary target of N-propyl-2,3-dihydro-1H-indene-5-sulfonamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the pathophysiology of multiple inflammation-related diseases .
Mode of Action
This compound interacts with its target by binding directly to the NLRP3 protein . This binding blocks the assembly and activation of the NLRP3 inflammasome, effectively inhibiting a form of cell death known as pyroptosis .
Biochemical Pathways
The compound’s interaction with the NLRP3 inflammasome affects the biochemical pathway leading to pyroptosis . By inhibiting the activation of the NLRP3 inflammasome, the compound prevents the downstream effects of this pathway, which include inflammation and cell death .
Pharmacokinetics
The compound has been noted for its significant distribution in the colon , suggesting that it may have favorable absorption and distribution properties.
Result of Action
The result of this compound’s action is the significant inhibition of NLRP3 inflammasome activation . This leads to a reduction in inflammation and cell death, thereby relieving symptoms of diseases related to inflammation, such as inflammatory bowel disease .
Preparation Methods
The synthesis of N-propyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves the reaction of 2,3-dihydro-1H-indene-5-sulfonyl chloride with propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of the NLRP3 inflammasome, which is involved in various inflammatory diseases.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions, particularly in the context of inflammation and immune response.
Industrial Applications: This compound is also explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Comparison with Similar Compounds
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide can be compared with other sulfonamide derivatives such as:
N-methyl-2,3-dihydro-1H-indene-5-sulfonamide: Similar in structure but with a methyl group instead of a propyl group, this compound may exhibit different pharmacokinetic properties and biological activities.
N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide: This compound has an ethyl group, which can influence its solubility and reactivity compared to the propyl derivative.
N-butyl-2,3-dihydro-1H-indene-5-sulfonamide: With a butyl group, this compound may have different steric and electronic effects, impacting its interaction with biological targets.
Properties
IUPAC Name |
N-propyl-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-8-13-16(14,15)12-7-6-10-4-3-5-11(10)9-12/h6-7,9,13H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDITPUXXHNQOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2358261.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)acetamide;hydrochloride](/img/structure/B2358262.png)

![2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2358265.png)

![2-[(2R,4As,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazin-2-yl]acetic acid](/img/structure/B2358268.png)
![7-(tert-butyl)-8-(2-ethoxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358272.png)
![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-5-methylthiophene-2-carboxamide](/img/structure/B2358276.png)


![(1,5-Dimethylpyrazol-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2358280.png)
![N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide](/img/structure/B2358281.png)

![N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2358284.png)
